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Compound of Interest

Compound Name: 5'-O-Acetyl Adenosine

Cat. No.: B15550913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 5'-O-Acetyl
Adenosine, a derivative of the endogenous nucleoside adenosine. This document summarizes

key physicochemical properties, provides detailed experimental protocols for its synthesis and

characterization, and explores its biological relevance as a potential prodrug of adenosine.

Physicochemical Properties
5'-O-Acetyl Adenosine is a white solid with a molecular formula of C₁₂H₁₅N₅O₅ and a

molecular weight of 309.28 g/mol .[1][2][3][4] Its IUPAC name is [(2R,3S,4R,5R)-5-(6-

aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate.[2] The compound is slightly soluble

in DMSO and methanol.[5]
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Property Value Reference

Molecular Formula C₁₂H₁₅N₅O₅ [1][2][3][4]

Molecular Weight 309.28 g/mol [1][2][3][4]

IUPAC Name

[(2R,3S,4R,5R)-5-(6-

aminopurin-9-yl)-3,4-

dihydroxyoxolan-2-yl]methyl

acetate

[2]

CAS Number 2140-25-2 [1][3][4]

Appearance White Solid [5]

Melting Point >131°C (dec.) [5]

Solubility
Slightly soluble in DMSO and

Methanol
[5]

Structural Elucidation: Spectroscopic Data
The structural confirmation of 5'-O-Acetyl Adenosine relies on a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a

molecule. For 5'-O-Acetyl Adenosine, both ¹H and ¹³C NMR are essential for confirming the

presence of the acetyl group at the 5'-position of the ribose sugar.

¹H and ¹³C NMR Spectral Data of 5'-O-Acetyl Adenosine
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Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

H-2 ~8.1-8.3 ~152-153

H-8 ~8.3-8.5 ~140-141

H-1' ~5.9-6.1 ~88-89

H-2' ~4.6-4.8 ~74-75

H-3' ~4.2-4.4 ~70-71

H-4' ~4.3-4.5 ~84-85

H-5'a, H-5'b ~4.4-4.6 ~64-65

-NH₂ ~7.3 (br s) -

-OCOCH₃ ~2.1 (s) ~20-21

-OCOCH₃ - ~170-171

Note: The chemical shifts are approximate and can vary depending on the solvent and

experimental conditions. The data is compiled based on typical values for adenosine and its

acetylated derivatives.[2][6][7][8][9]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 5'-O-Acetyl Adenosine, the expected molecular ion peak [M+H]⁺ would be

at m/z 310.11.

Expected Mass Spectrometry Fragmentation of 5'-O-Acetyl Adenosine

The fragmentation pattern in mass spectrometry can further confirm the structure. Key

expected fragments include:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://www.scribd.com/document/456109833/Approximate-1H-and-13C-NMR-Shifts
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://www.benchchem.com/product/b15550913?utm_src=pdf-body
https://www.benchchem.com/product/b15550913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Fragment Description

310.11 [C₁₂H₁₆N₅O₅]⁺ Molecular ion [M+H]⁺

268.10 [C₁₀H₁₄N₅O₄]⁺
Loss of the acetyl group (-

COCH₂)

136.06 [C₅H₆N₅]⁺ Adenine fragment

178.05 [C₇H₈O₄]⁺
Ribose with 5'-acetate

fragment

Note: The fragmentation pattern of nucleosides is characterized by the cleavage of the

glycosidic bond between the sugar and the base.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5'-O-Acetyl Adenosine is expected to show characteristic absorption bands for

the hydroxyl, amine, and ester carbonyl groups.

Expected IR Absorption Bands for 5'-O-Acetyl Adenosine

Wavenumber (cm⁻¹) Functional Group Vibration

3400-3200 O-H, N-H Stretching

3000-2800 C-H Stretching

~1740 C=O (ester) Stretching

~1650 C=N, C=C Stretching (in purine ring)

~1240 C-O (ester) Stretching

Note: The exact positions of the peaks can be influenced by intermolecular interactions in the

solid state.[10][11][12][13][14]

Experimental Protocols
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Synthesis of 5'-O-Acetyl Adenosine
A common method for the selective acetylation of the 5'-hydroxyl group of adenosine involves

the use of acetic anhydride in pyridine. The primary hydroxyl at the 5'-position is more reactive

than the secondary hydroxyls at the 2'- and 3'-positions, allowing for selective acylation under

controlled conditions.

Protocol for Selective 5'-O-Acetylation of Adenosine

Materials:

Adenosine

Acetic anhydride (Ac₂O)

Dry pyridine

Dry methanol (MeOH)

Toluene

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Dissolve adenosine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

Cool the solution to 0°C in an ice bath.
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Slowly add acetic anhydride (1.1 equivalents) to the cooled solution.

Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography

(TLC).

Once the starting material is consumed, quench the reaction by adding a small amount of

dry methanol.

Remove the pyridine by co-evaporation with toluene under reduced pressure.

Dissolve the residue in dichloromethane or ethyl acetate.

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and

brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to obtain pure 5'-O-Acetyl
Adenosine.[15][16][17]
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Synthesis of 5'-O-Acetyl Adenosine.
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Spectroscopic Analysis Protocols
NMR Spectroscopy:

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or

higher).

Process the data using appropriate software to determine chemical shifts (δ) in parts per

million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS) and coupling

constants (J) in Hertz (Hz).

Mass Spectrometry:

Introduce the sample into the mass spectrometer via a suitable ionization method, such as

Electrospray Ionization (ESI).

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the

daughter ions to confirm the structure.

Infrared Spectroscopy:

Prepare the sample as a KBr pellet or a thin film.

Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

Biological Relevance and Signaling Pathways
5'-O-Acetyl Adenosine is often considered a prodrug of adenosine. A prodrug is an inactive

compound that is converted into an active drug in the body through metabolic processes. In

this case, the acetyl group at the 5'-position can be hydrolyzed by esterases present in the

blood and tissues, releasing the pharmacologically active adenosine.[18][19][20] This approach
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can be used to improve the pharmacokinetic properties of adenosine, such as its stability and

ability to cross cell membranes.[18][19]

5'-O-Acetyl Adenosine
(Inactive Prodrug)

Esterase-mediated
Hydrolysis

Adenosine
(Active Drug)

Click to download full resolution via product page

Metabolic activation of 5'-O-Acetyl Adenosine.
Once converted to adenosine, it can activate one of the four adenosine receptor subtypes: A₁,
A₂A, A₂B, and A₃. These receptors are G protein-coupled receptors (GPCRs) that mediate a
wide range of physiological effects.

A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gi/o),

which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels,

and the modulation of various ion channels.

A₂A and A₂B Receptors: These receptors are generally coupled to stimulatory G proteins

(Gs), which activate adenylyl cyclase, leading to an increase in cAMP levels and the

activation of protein kinase A (PKA).
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Adenosine receptor signaling pathways.

Conclusion
The structural elucidation of 5'-O-Acetyl Adenosine is well-established through a combination

of spectroscopic methods. Its synthesis via selective acetylation of adenosine is a

straightforward process. The primary biological significance of 5'-O-Acetyl Adenosine appears

to be its role as a prodrug, which upon enzymatic hydrolysis, releases adenosine to interact

with its cognate receptors. This prodrug strategy holds potential for the development of
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therapeutics targeting the adenosinergic system with improved pharmacokinetic profiles.

Further research into the specific esterases involved in its metabolism and its in vivo efficacy is

warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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